2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
Overview
Description
2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate is a chemical compound with the molecular formula C10H20N2O6S and a molecular weight of 296.34 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a sulfonyl group, which is further linked to an ethylamine moiety. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate typically involves multiple steps:
Formation of 4-Methyl-piperidine-1-sulfonyl chloride: This intermediate is prepared by reacting 4-methylpiperidine with chlorosulfonic acid under controlled conditions.
Reaction with Ethylamine: The 4-Methyl-piperidine-1-sulfonyl chloride is then reacted with ethylamine to form 2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine.
Oxalate Salt Formation: Finally, the free base is converted to its oxalate salt by reacting it with oxalic acid in an appropriate solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, temperature control, and purification techniques such as recrystallization.
Chemical Reactions Analysis
2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions include sulfone derivatives, secondary amines, and substituted sulfonyl compounds.
Scientific Research Applications
2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the piperidine ring can interact with receptor sites, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar compounds to 2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate include:
4-Methyl-piperidine-1-sulfonyl chloride: This compound is an intermediate in the synthesis of this compound and shares similar structural features.
1-(4-Methyl-piperidine-1-sulfonyl)-piperazine: This compound has a similar sulfonyl group but differs in the presence of a piperazine ring instead of an ethylamine moiety.
4-[4-(4-Methyl-piperidine-1-sulfonyl)-benzenesulfonyl]-morpholine: This compound contains a sulfonyl group and a piperidine ring but is further substituted with a benzenesulfonyl group and a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)sulfonylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.C2H2O4/c1-8-2-5-10(6-3-8)13(11,12)7-4-9;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKALXKJIVRFRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)CCN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-35-1 | |
Record name | Ethanamine, 2-[(4-methyl-1-piperidinyl)sulfonyl]-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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